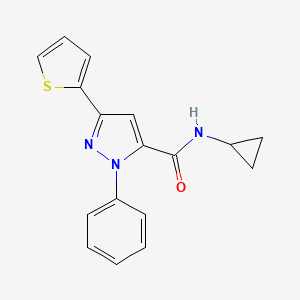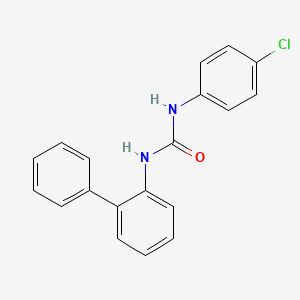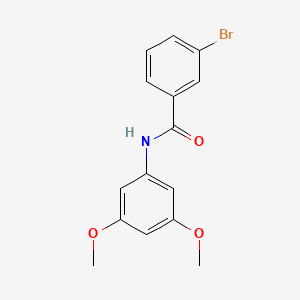
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TBCA belongs to the class of thiadiazole derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has also been found to modulate the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to promote neuronal survival and protect against oxidative stress-induced damage, potentially providing a therapeutic strategy for neurodegenerative diseases. In inflammatory cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to reduce inflammation and improve tissue repair, suggesting its potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide in lab experiments is its specificity and selectivity towards certain enzymes and signaling pathways, which allows for targeted modulation of cellular processes. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, including:
1. Further elucidation of the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, particularly in relation to its effects on specific signaling pathways and enzymes.
2. Investigation of the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide as a therapeutic agent in other diseases, such as metabolic disorders and cardiovascular diseases.
3. Development of new N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide derivatives with improved efficacy and reduced toxicity.
4. Exploration of the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide in combination with other therapeutic agents for synergistic effects.
5. Investigation of the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide as a diagnostic tool for certain diseases, based on its ability to modulate specific cellular processes.
Synthesemethoden
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide can be synthesized through a multi-step reaction process, which involves the condensation of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disease research, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been found to promote neuronal survival and protect against oxidative stress-induced damage. In inflammatory disease research, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to reduce inflammation and improve tissue repair.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBZUPGYTSVHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5707614.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5707620.png)


![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)


![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)


![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)

